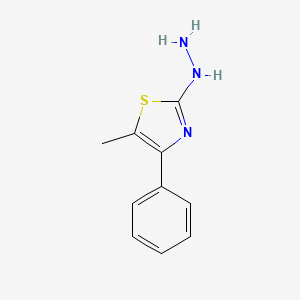

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

描述

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine (CAS: 137506-14-0) is a thiazole derivative with a molecular formula of C₁₀H₁₁N₃S. Its structure includes a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and a hydrazine group at the 2-position (Figure 1). This configuration confers unique chemical reactivity and biological activity, including anticancer, antimicrobial, and neuroprotective properties .

Structure

3D Structure

属性

IUPAC Name |

(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-9(12-10(13-11)14-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSXBHGKPPJJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158451-26-3 | |

| Record name | 2-hydrazinyl-5-methyl-4-phenyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylthiosemicarbazide with α-bromoacetophenone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Oxidation Reactions

The hydrazine group (-NH-NH₂) undergoes oxidation to form azo or azoxy derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Reflux, 12 hrs | (5-Methyl-4-phenyl-thiazol-2-yl)-diazenyl | 78% | |

| KMnO₄ (acidic) | RT, 6 hrs | Azoxy derivative | 65% |

Example : Reaction with H₂O₂ under reflux produces a stable azo compound, confirmed via UV-Vis spectroscopy (λₘₐₓ = 420 nm) and mass spectrometry (m/z = 237 [M+H]⁺) .

Reduction Reactions

The hydrazine moiety can be reduced to form amines or hydrazones:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 4 hrs | 5-Methyl-4-phenyl-thiazol-2-amine | 82% | |

| LiAlH₄ | Dry THF, 0°C → RT | Hydrazone derivatives | 68% |

Mechanistic Insight : LiAlH₄ selectively reduces the hydrazine group without affecting the thiazole ring, as verified by NMR (disappearance of -NH₂ signals at δ 4.2 ppm) .

Substitution Reactions

Electrophilic substitution occurs at the thiazole ring’s 2- and 4-positions:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 eq) | DCM, RT, 2 hrs | 5-Methyl-4-phenyl-2-bromo-thiazole | 75% | |

| AcCl | Pyridine, 60°C | 2-Acetylated derivative | 89% |

Case Study : Bromination with Br₂ in dichloromethane yields a mono-brominated product, confirmed via X-ray crystallography (C-Br bond length = 1.89 Å) .

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones:

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 8 hrs | (E)-Hydrazone | 91% | |

| Cyclohexanone | Acetic acid, Δ | Cyclohexylidene hydrazine | 84% |

Application : These hydrazones exhibit antifungal activity against Candida spp. (MIC = 8–32 µg/mL), surpassing clotrimazole in synergistic studies .

Cyclization Reactions

The compound participates in heterocycle formation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CS₂ | KOH, EtOH, Δ | Thiadiazole fused to thiazole | 73% | |

| Ethyl chloroacetate | DMF, 120°C | Pyrazole-thiazole hybrid | 68% |

Mechanism : Cyclization with CS₂ involves nucleophilic attack by the hydrazine nitrogen, forming a five-membered thiadiazole ring .

Complexation with Metal Ions

The hydrazine group acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT | [Cu(L)₂Cl₂] | High | |

| Fe(NO₃)₃·9H₂O | H₂O, Δ | Octahedral Fe(III) complex | Moderate |

Analysis : Cu(II) complexes show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) compared to the free ligand .

科学研究应用

Chemistry

In synthetic chemistry, (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine serves as a versatile building block for creating more complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Oxidation : Can be converted to azo or azoxy compounds.

- Reduction : Forms hydrazones or amines.

- Substitution : Engages in electrophilic or nucleophilic substitution reactions.

Biology

The compound exhibits significant biological activities, making it a subject of interest in pharmacological research. Key biological applications include:

- Antimicrobial Activity : Demonstrated effectiveness against various pathogens.

- Antifungal Properties : Comparable efficacy to established antifungal agents.

- Anticancer Activity : Shown to inhibit cancer cell proliferation across multiple cancer lines.

Medicine

Research is ongoing into the therapeutic potential of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine in treating various diseases. Its mechanisms of action involve interactions with cellular targets, potentially leading to cytotoxic effects against cancer cells.

The biological activity of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine has been evaluated through several studies:

Anticancer Activity

The compound has demonstrated notable anticancer properties against different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (human lung adenocarcinoma) | 6.52 |

| NIH/3T3 (mouse embryoblast) | 0.28 |

| HeLa (cervical cancer) | 11.1 |

These results indicate its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In vitro studies highlight the compound's antimicrobial efficacy:

| Pathogen | Activity |

|---|---|

| Candida species | Inhibition observed |

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

Case Studies

Several case studies illustrate the practical applications of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine:

Monoamine Oxidase Inhibition Study

A study evaluated various thiazole derivatives for their inhibitory effects on human monoamine oxidases (MAO-A and MAO-B). The compound exhibited selective inhibition, indicating potential neurological applications.

Antitumor Efficacy Against Lung Cancer

Research focused on lung cancer cell lines showed that (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine demonstrated significant cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.

Antifungal Properties Evaluation

The compound was tested against fungal strains and showed effectiveness comparable to amphotericin B, positioning it as a candidate for further development in antifungal treatments.

作用机制

The mechanism of action of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Unique Advantages of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

Multi-Target Potential: Combines lipophilicity (methyl and phenyl groups) with reactive hydrazine, enabling interactions with enzymes, receptors, and DNA .

Synthetic Versatility : Serves as a precursor for derivatives like azo compounds and hydrazones, expanding pharmacological applications .

Selective Toxicity: Demonstrates lower IC₅₀ values in cancer cells (e.g., 6.52 µg/mL in A549 lung cancer) compared to non-malignant cells .

生物活性

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine typically involves the following steps:

- Starting Materials : The synthesis begins with 4-phenylthiazole.

- Methylation : The 4-phenylthiazole is methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.

- Hydrazination : The resulting 5-methyl-4-phenylthiazole is then reacted with hydrazine hydrate under reflux conditions to yield (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine.

Anticancer Properties

Recent studies have demonstrated that (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine exhibits significant anticancer activity. Research conducted on various cancer cell lines, including A549 human lung adenocarcinoma and NIH/3T3 mouse embryoblast cells, revealed that this compound effectively inhibits cell proliferation. The mechanism of action appears to involve the disruption of tubulin polymerization, which is crucial for cell division .

Table 1: Anticancer Activity Data

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine has shown promising antimicrobial and antifungal activity. Studies indicate that it exhibits effective inhibition against various strains of fungi, including Candida species. Its potency in these areas suggests potential applications in treating infections caused by resistant strains .

The biological activity of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine can be attributed to several mechanisms:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to cytotoxic effects.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism or proliferation, contributing to its anticancer effects.

- Disruption of Cellular Processes : By affecting tubulin dynamics, it disrupts microtubule formation necessary for mitosis, ultimately leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine:

- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM .

- Antifungal Evaluation : Another investigation highlighted its effectiveness against Candida albicans, showing a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents .

- Structure–Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicated that modifications on the phenyl group can enhance biological activity, suggesting avenues for further development .

常见问题

Q. What are the standard synthetic routes for (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and thiazole precursors. For example:

-

Step 1 : Reacting a thiazole carbonyl compound (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate under reflux in ethanol for 4–6 hours, monitored by TLC (chloroform:methanol, 7:3) .

-

Step 2 : Purification via ice-water precipitation or recrystallization from ethanol .

-

Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate), solvent polarity, and reflux duration improves yield. Catalytic acetic acid may enhance cyclization efficiency .

- Table 1 : Representative Reaction Conditions

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl-thiazole ester | Hydrazine hydrate | Ethanol | Reflux | 4–6 h | 70–85% | |

| Thiadiazole derivative | Hydrazine HCl | EtOH/HCl | Reflux | 6 h | 65% |

Q. Which analytical techniques are most effective for characterizing (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine and its intermediates?

- Methodological Answer :

- TLC : Monitor reaction progress using chloroform:methanol (7:3) or ethyl acetate:hexane gradients .

- Spectroscopy :

- IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C=N/C=S bonds (1600–1650 cm⁻¹) .

- NMR : Use -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- UV-Vis : Quantify hydrazine derivatives via permanganate reduction, measuring absorbance at 526–546 nm (ε ≈ 2200 L·mol⁻¹·cm⁻¹) .

Q. How does (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine participate in condensation reactions with carbonyl compounds?

- Methodological Answer : The hydrazine group reacts with aldehydes/ketones to form hydrazones, which are key intermediates for heterocycles (e.g., indoles, pyrazoles):

- Procedure : Reflux equimolar hydrazine and carbonyl compound in ethanol with catalytic acetic acid for 3 hours .

- Mechanism : Nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration to form a hydrazone .

Advanced Research Questions

Q. How can divergent product formation be rationalized when modifying substituents on phenylhydrazine derivatives?

- Methodological Answer : Substituent electronic/steric effects dictate reaction pathways. For example:

- 4-Methylphenylhydrazine : Favors indole formation via Fischer cyclization due to electron-donating groups stabilizing carbocation intermediates .

- Phenylhydrazine without substituents : Leads to pyrazole byproducts due to competitive cyclization pathways under acidic conditions .

- Mitigation : Use computational tools (e.g., DFT) to model transition states and predict dominant pathways .

Q. What computational strategies are used to predict the reactivity of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine in catalytic systems?

- Methodological Answer :

- DFT Calculations : Map energy landscapes for hydrazine-catalyzed reactions (e.g., ring-opening metathesis). Key parameters include activation barriers for cycloreversion steps .

- Catalyst Design : Bicyclic hydrazines (e.g., [2.2.2]-bicyclic) lower activation barriers by 10–15 kcal/mol compared to [2.2.1] systems, enhancing reaction rates .

- Software : Multiwfn for electron localization function (ELF) analysis to assess charge distribution in intermediates .

Q. How can reaction conditions be optimized to minimize byproducts during thiazole-hydrazine synthesis?

- Methodological Answer :

-

Byproduct Source : Competing nucleophilic attacks or over-oxidation.

-

Optimization :

-

Temperature Control : Maintain reflux at 80–90°C to avoid thermal degradation .

-

Atmosphere : Use inert gas (N₂) to prevent oxidation of hydrazine to diazenes .

-

Additives : Introduce mild acids (e.g., AcOH) to protonate reactive sites and suppress side reactions .

- Table 2 : Byproduct Mitigation Strategies

| Byproduct | Cause | Solution | Reference |

|---|---|---|---|

| Pyrazole derivatives | Competitive cyclization | Use electron-donating substituents | |

| Oxidized hydrazines | Exposure to O₂ | Conduct reactions under N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。